2-[(5-chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-methyl-1H-benzo[d]imidazole with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzimidazole core with a sulfonyl group attached to a 5-chloro-2-methoxyphenyl moiety . The empirical formula of this compound is C13H12ClN3O4S, and it has a molecular weight of 341.77 .
Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound has a molecular weight of 341.77 and is stored at a temperature of 2-8°C .
Scientific Research Applications
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The compound’s role in this reaction could lead to advancements in the synthesis of complex organic molecules.
Biological Potential of Indole Derivatives
Given that the compound is an indole derivative, it has significant potential in various biological applications. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound could be pivotal in the development of new pharmaceuticals targeting these areas.
Nucleophilic Reactions
The sulfonyl group within the compound can act as a nucleophile, which allows it to participate in reactions with electrophiles or as a base in reactions with acids. This reactivity can be exploited in the synthesis of a wide array of chemical entities.
Reduction to Sulfide
The sulfonyl group present in the compound can potentially be reduced to a sulfide. This transformation is important in the synthesis of various sulfur-containing organic compounds, which have applications ranging from pharmaceuticals to agrochemicals.
Displacement Reactions
This compound can undergo displacement reactions with nucleophiles due to the presence of the sulfonyl group. Such reactions are fundamental in organic synthesis and can be used to introduce a variety of functional groups into the molecule.
Organoboron Chemistry
The structure of the compound suggests potential applications in organoboron chemistry. Organoboron compounds are highly valuable in organic synthesis, particularly in Suzuki-Miyaura coupling and other C-C bond-forming reactions . The compound could be used to develop new methodologies in this field.
properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-21-15-7-6-14(17)10-16(15)22(19,20)18-9-8-12-4-2-3-5-13(12)11-18/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNVOQURXHNCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline |
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